molecular formula C16H26O B14421237 Hexadeca-3,6-diyn-1-OL CAS No. 85565-89-5

Hexadeca-3,6-diyn-1-OL

Cat. No.: B14421237
CAS No.: 85565-89-5
M. Wt: 234.38 g/mol
InChI Key: USAVQAPTEZJHNW-UHFFFAOYSA-N
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Description

Hexadeca-3,6-diyn-1-OL is an organic compound characterized by the presence of two triple bonds (diyn) and a hydroxyl group (OL) on a sixteen-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadeca-3,6-diyn-1-OL can be synthesized through a series of chemical reactions involving the coupling of alkyne precursors. One common method involves the use of lithium powder and 1,3-diaminopropane under an argon atmosphere to produce diacetylenic diols . The reaction conditions typically include high temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The purification process often includes recrystallization from solvents like ethyl acetate and hexane .

Chemical Reactions Analysis

Types of Reactions

Hexadeca-3,6-diyn-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used for hydrogenation.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to halides.

Major Products

The major products formed from these reactions include ketones, aldehydes, alkenes, and various substituted derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Hexadeca-3,6-diyn-1-OL involves its interaction with specific molecular targets and pathways. For instance, its inhibition of cholesteryl ester synthesis is attributed to the blocking of sterol O-acyltransferase activity in cells . This interaction disrupts the normal metabolic processes, leading to reduced cholesterol levels.

Comparison with Similar Compounds

Hexadeca-3,6-diyn-1-OL can be compared with other polyacetylenes such as:

These compounds share similar structural features but differ in their functional groups and specific applications

Properties

CAS No.

85565-89-5

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

hexadeca-3,6-diyn-1-ol

InChI

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-9,12,15-16H2,1H3

InChI Key

USAVQAPTEZJHNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC#CCC#CCCO

Origin of Product

United States

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